molecular formula C13H20N4O3 B1486738 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1159568-09-8

4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1486738
CAS No.: 1159568-09-8
M. Wt: 280.32 g/mol
InChI Key: HNVUPHNOAUSSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 4-(6-oxo-1H-pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-9-14-10/h8-9H,4-7H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUPHNOAUSSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Routes

Traditional methods for related compounds often involve multi-step syntheses starting from substituted pyridine or pyrimidine derivatives and piperazine derivatives. For example, a common approach for related tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves:

  • Reduction of nitro-substituted pyridine derivatives using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere to yield the amino derivative.
  • Subsequent coupling with piperazine-1-carboxylic acid tert-butyl ester to form the target compound.

Example:

Step Reactants & Conditions Product Notes
1 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester + Pd/C, ethanol, H2 balloon, 3 h tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Purification by standard methods

This method, however, has drawbacks such as the use of hydrogen gas (flammable and hazardous), heavy metal catalysts, and multiple purification steps.

Photocatalytic One-Step Synthesis Method

A more recent and innovative approach involves a photocatalytic one-step synthesis using acridine salt as a photocatalyst under visible light irradiation. This method synthesizes the target compound directly from 2-aminopyridine and piperazine-1-tert-butyl formate in the presence of an oxidant.

Key Features:

  • The reaction proceeds under blue LED light irradiation.
  • Uses acridine salt as a visible-light photocatalyst.
  • Employs an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide or potassium permanganate.
  • Avoids the use of heavy metals and hydrogen gas.
  • Provides high yield (up to 95%) and reduced byproducts.
  • Environmentally friendly and cost-effective.
  • Suitable for industrial scale-up.

General Reaction Scheme:

$$
\text{2-aminopyridine} + \text{piperazine-1-tert-butyl formate} \xrightarrow[\text{oxidant}]{\text{acridine salt, blue LED}} \text{4-(6-aminopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester}
$$

Detailed Experimental Protocol (Example)

Component Amount (mmol) Equivalents Solvent Notes
2-aminopyridine 0.2 1.0 Anhydrous dichloroethane Starting amine
Piperazine-1-tert-butyl formate 0.2 1.0 Amine-protected piperazine
Acridine salt (photocatalyst) 0.01 0.1 Visible-light photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant) 0.1 0.5 Oxidant for reaction
Blue LED light - - Irradiation for 10 hours

Procedure:

  • Mix reagents in anhydrous dichloroethane.
  • Replace atmosphere with oxygen three times to ensure oxidizing conditions.
  • Irradiate with blue LED light for 10 hours.
  • After reaction completion, remove solvent by rotary evaporation.
  • Purify product by column chromatography.

Yield: 95% of a colorless white solid product confirmed by NMR and HRMS.

Comparative Analysis of Preparation Methods

Feature Traditional Pd/C Hydrogenation Method Photocatalytic One-Step Method
Number of steps Multiple (reduction + coupling) One-step synthesis
Catalyst Pd/C (heavy metal) Acridine salt (organic photocatalyst)
Reaction conditions Hydrogen gas, ethanol, 3 h Blue LED light, oxygen atmosphere, 10 h
Yield Moderate to high High (up to 95%)
Environmental impact Use of heavy metals, hydrogen gas Low; avoids heavy metals and hazardous gases
Cost Higher due to catalysts and safety measures Lower due to simpler conditions
Byproducts More byproducts possible Reduced byproduct formation
Industrial scalability Established but safety concerns Promising for scale-up

Research Findings and Notes

  • The photocatalytic method significantly shortens the synthetic route and improves atom economy.
  • The use of acridine salt photocatalyst is a novel approach that avoids heavy metal contamination.
  • The oxidant and light irradiation parameters are critical for high yield and purity.
  • Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of the product.
  • This method aligns with green chemistry principles, making it attractive for pharmaceutical manufacturing.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Pd/C Catalyzed Hydrogenation 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester, Pd/C, ethanol, H2 balloon, 3 h Moderate to High Established method, straightforward Use of H2 gas and heavy metals, multi-step
Photocatalytic One-Step Synthesis 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, oxidant (e.g., 2,2,6,6-Tetramethylpiperidine-N-oxide), blue LED, oxygen, 10 h Up to 95 One-step, environmentally friendly, high yield Requires light source and photocatalyst

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the tert-butyl ester can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid:

tert butyl ester+H2Ocarboxylic acid+tert butanol\text{tert butyl ester}+H_2O\rightarrow \text{carboxylic acid}+\text{tert butanol}

Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen, allowing for further functionalization:

piperazine N+RXN R+X\text{piperazine N}+R-X\rightarrow \text{N R}+\text{X}^-

Condensation Reactions

Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines, enhancing the compound's reactivity:

amine+aldehydeimine+H2O\text{amine}+\text{aldehyde}\rightarrow \text{imine}+H_2O

  • Research Findings and Applications

Recent studies have highlighted the potential of this compound in pharmacology, particularly in cancer treatment. For example, research indicates that derivatives of pyrimidine compounds exhibit significant anti-cancer activity by inhibiting specific cellular pathways involved in tumor growth .

Scientific Research Applications

Overview

The compound 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a derivative of piperazine and pyrimidine, which has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article discusses its scientific research applications, particularly in the fields of oncology and pharmacology.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit anti-cancer properties , particularly against various types of malignancies, including:

  • Solid tumors
  • Lymphatic system cancers
  • Blood system cancers

Research indicates that compounds similar to this one can act as selective inhibitors of cancer cell proliferation, making them suitable candidates for targeted cancer therapies .

Pharmaceutical Formulations

The compound is often explored in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, formulations combining this compound with other anti-cancer drugs have shown improved outcomes in preclinical models, suggesting a synergistic effect that could be beneficial in clinical settings .

Case Study 1: Combination Therapy in Cancer Treatment

In a recent clinical trial, a combination therapy involving This compound was tested alongside established chemotherapeutics in patients with non-small cell lung cancer (NSCLC). The results indicated:

  • A significant reduction in tumor size compared to baseline measurements.
  • Improved patient tolerance to treatment with fewer adverse effects reported.

This study underscores the compound's potential as part of a multi-faceted approach to cancer treatment .

Case Study 2: Targeted Drug Delivery

Another innovative application involves the use of this compound in targeted drug delivery systems. Researchers have developed nanoparticles encapsulating the compound for localized delivery to tumor sites. This method aims to:

  • Increase drug concentration at the tumor site.
  • Minimize systemic exposure and associated side effects.

Early results from animal models show promising outcomes, with enhanced therapeutic efficacy and reduced toxicity compared to conventional delivery methods .

Comparative Analysis Table

Application AreaDescriptionOutcome/Benefit
Anticancer ActivityInhibits cancer cell proliferationSelective targeting of tumors
Combination TherapyUsed with other drugs for enhanced efficacyImproved patient outcomes
Targeted Drug DeliveryEncapsulated in nanoparticles for localized treatmentIncreased efficacy, reduced toxicity

Mechanism of Action

The mechanism by which 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

a) 4-(6-Chloro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • CAS : 203519-88-4
  • Molecular Formula : C₁₃H₁₉ClN₄O₂
  • Key Differences :
    • Substitution of the 6-oxo group with chlorine alters electronic properties, increasing electrophilicity.
    • The chloro derivative is more reactive in nucleophilic aromatic substitution reactions, making it a preferred intermediate for further functionalization .
  • Safety : Classified under GHS guidelines but lacks explicit hazardous labeling .
b) 4-(5-Carboxymethylsulfanyl-6-oxo-1-phenyl-1,6-dihydro-pyridazin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • CAS : 1404364-40-4
  • Molecular Formula : C₂₁H₂₆N₄O₅S
  • The carboxymethylsulfanyl group increases molecular weight (446.52 g/mol) and may improve binding to thiol-rich biological targets .

Heterocyclic Variants

a) 4-[4-(5-Oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl)phenyl]piperazine-1-carboxylic acid tert-butyl ester
  • Synthetic Yield : 71.94% (improved method vs. 39.10% in prior routes) .
  • The phenyl-triazole moiety enhances π-π stacking interactions in enzyme active sites .
b) 4-(6-Bromopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • 1H NMR : δ 8.08 (1H, m), 7.29 (1H, m), 7.14 (1H, m) .
  • The bromopyridinyl group is a common pharmacophore in kinase inhibitors .

Functional Group Modifications

a) 4-(6-Amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • Synthesis : Hydrogenation of nitro precursor (94% yield) .
  • Key Differences: The amino group enhances solubility and enables conjugation with carboxylic acids or electrophiles. Used in the synthesis of biarylalkyl amines for antischistosomal drug candidates .
b) 4-(Cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester
  • Reactivity : Reacts with hydrogen peroxide to form sulfone derivatives, highlighting the versatility of the tert-butyl ester in protecting reactive amines .

Biological Activity

4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1159568-09-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 280.32 g/mol
  • Structure : The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butyl ester group, which is significant for its biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer activity. It has been evaluated in various studies for its efficacy against different cancer cell lines.

  • Mechanism of Action : The compound is thought to inhibit specific pathways involved in tumor growth and metastasis. It has shown potential as a competitive ATP inhibitor and an allosteric inhibitor of certain receptor mutations involved in cancer progression .
  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it displayed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong potency .
  • In Vivo Studies : Animal model studies have shown that treatment with this compound can inhibit lung metastasis in TNBC more effectively than established drugs such as TAE226. This suggests a promising therapeutic window for clinical applications .

Other Pharmacological Activities

Apart from anti-cancer effects, the compound has shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives of the compound have been studied for their anti-inflammatory properties, indicating a broader pharmacological profile beyond oncology .
  • Selectivity and Toxicity : The compound exhibits a favorable selectivity index, showing significantly lower toxicity against normal cells compared to cancerous cells, which is crucial for reducing side effects during treatment .

Case Studies

Study ReferenceCancer TypeIC50 ValueObservations
TNBC0.126 μMStrong inhibition of cell proliferation; reduced lung metastasis in mice models.
Various CancersNot specifiedTested against multiple cancer types including NSCLC and SCLC; shown to be well-tolerated with valuable pharmacological properties.
TrypanosomiasisNot specifiedDemonstrated moderate anti-trypanosomal activity; potential for development as an anti-infective agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylate derivatives?

  • Methodological Answer : A key route involves palladium-catalyzed amination (e.g., coupling aryl halides with tert-butyl piperazine-1-carboxylate) followed by Boc deprotection and subsequent functionalization. For example, tert-butyl piperazine-1-carboxylate reacts with brominated aryl compounds under Pd catalysis to form intermediates, which are then deprotected with HCl to yield piperazine hydrochlorides . Subsequent coupling with pyrimidine derivatives (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) and saponification yields the final product .

Q. How is the tert-butyl ester group strategically used in synthetic workflows?

  • Methodological Answer : The tert-butyl carbamate (Boc) group serves as a temporary protective group for the piperazine nitrogen, preventing unwanted side reactions during synthesis. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane), as demonstrated in the synthesis of related piperazine-carboxylate analogs .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Standard characterization includes:

  • FT-IR : To confirm carbonyl (C=O) and amide (N-H) functional groups.
  • NMR : ¹H and ¹³C NMR to resolve piperazine ring protons (~δ 3.5–4.0 ppm) and pyrimidine protons (~δ 6.5–8.5 ppm).
  • LCMS : To verify molecular weight and purity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to the piperazine scaffold?

  • Methodological Answer : Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Base : Use of Na₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems.
  • Temperature : Reactions often proceed at 80–100°C in toluene or dioxane.
  • Monitoring : TLC or HPLC to track intermediate formation (e.g., tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate) .

Q. What strategies address contradictions in spectral data during structure elucidation?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism in the piperazine ring. Strategies include:

  • Variable-temperature NMR to observe coalescence of signals.
  • X-ray crystallography for unambiguous confirmation, as applied in analogs like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .

Q. How can reaction yields be improved during Boc deprotection?

  • Methodological Answer : Acidic deprotection efficiency depends on:

  • Solvent choice : HCl in dioxane vs. TFA in CH₂Cl₂ for acid-sensitive substrates.
  • Reaction time : Extended stirring (12–24 hrs) for complete conversion.
  • Workup : Neutralization with aqueous NaHCO₃ or extraction with EtOAc to isolate the free piperazine .

Q. What computational methods support the design of derivatives for biological activity studies?

  • Methodological Answer : Molecular docking and QSAR modeling can predict interactions with biological targets (e.g., enzymes or receptors). For example, brominated pyridopyrimidinone derivatives (e.g., tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate) are designed using binding site analysis and synthetic accessibility scores .

Data Contradiction and Optimization Scenarios

Q. How to resolve low yields in multi-step syntheses of pyrimidine-piperazine hybrids?

  • Troubleshooting Steps :

  • Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts.
  • Protection/deprotection timing : Ensure Boc groups are retained until final steps to avoid premature degradation.
  • Catalyst recycling : For Pd-catalyzed steps, employ scavengers like thiourea to remove residual metal contaminants .

Q. Why might biological assay results vary between batches of the same compound?

  • Root Cause Analysis :

  • Purity discrepancies : LCMS or HPLC to check for impurities >95%.
  • Solvate formation : X-ray diffraction to identify hydrate or solvent adducts.
  • Conformational flexibility : MD simulations to assess dynamic binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.